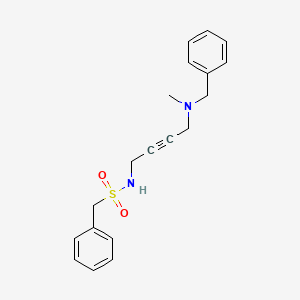

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzyl(methyl)amino compound with a phenylmethanesulfonamide compound . The exact synthesis route would depend on the specific structures of these starting materials and the desired product .Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. It would likely have a complex structure due to the presence of several different functional groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure. The presence of the benzyl, methylamino, and phenylmethanesulfonamide groups could potentially make it reactive towards certain reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its specific structure .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide and its derivatives have been synthesized and characterized, showing potential biological activities. For example, derivatives of aminomethanesulfonic acids, including those with benzyl substitutions, have been synthesized and their antioxidant and anti-influenza activities evaluated. Although the antioxidant activities were found to be weak, some compounds showed significant suppression of influenza virus reproduction in tissue culture, highlighting potential antiviral applications (Khoma et al., 2019).

Thermodynamic Studies

Research into the thermodynamics of dissociation of aminomethanesulfonic acid derivatives, including those with benzyl groups, in aqueous solutions has provided insights into the effects of substituents on thermodynamic functions. These studies offer valuable information for understanding the behavior of these compounds in biological systems and their potential applications in drug design (Khoma, 2017).

Material Science Applications

In material science, the incorporation of sulfonamide groups into polymers and membranes has been explored. For instance, novel polysulfone composite membranes have been developed using sulfonamide derivatives, demonstrating applications in water treatment and desalination. These membranes exhibited improved hydrophilicity and salt rejection capabilities, indicating potential use in environmental applications (Padaki et al., 2013).

Chemical Synthesis Enhancements

The direct N-monomethylation of aromatic primary amines, including sulfonamides, has been achieved using methanol. This method presents an environmentally friendly and efficient approach to the synthesis of methylated sulfonamides, which are important intermediates in pharmaceutical synthesis (Li et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-1-phenylmethanesulfonamide is the Dipeptidyl peptidase 4 (DPP-4) enzyme . This enzyme, also known as the T-cell antigen CD26, was discovered in 1966 and has gained considerable attention due to its vital functions . It is responsible for the deactivation of the incretin hormone, which is involved in insulin catabolism, and the hydrolysis of opioid peptides engaged in pain modulation . Moreover, DPP-4 also acts as a carrier protein and ligand for a variety of extracellular and intracellular substrates .

Mode of Action

The compound interacts with its target, the DPP-4 enzyme, by inhibiting its activity . This inhibition results in the prevention of the deactivation of the incretin hormone, thereby reducing insulin catabolism . The compound’s interaction with the DPP-4 enzyme also affects the hydrolysis of opioid peptides, which are involved in pain modulation .

Biochemical Pathways

The inhibition of the DPP-4 enzyme by this compound affects several biochemical pathways. These include the pathway responsible for insulin catabolism and the pathway involved in pain modulation through the hydrolysis of opioid peptides . The downstream effects of these changes include a reduction in insulin catabolism and potential alterations in pain perception .

Pharmacokinetics

Similar compounds, such as gliptins (dpp-4 inhibitors), have been shown to be effective in reducing elevated blood glucose levels . These compounds can be taken in monotherapy once a week or in combination with another hypoglycaemic agent .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its inhibition of the DPP-4 enzyme . This results in a reduction in insulin catabolism and potential alterations in pain perception .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-21(16-18-10-4-2-5-11-18)15-9-8-14-20-24(22,23)17-19-12-6-3-7-13-19/h2-7,10-13,20H,14-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVYIDOKOFNMRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNS(=O)(=O)CC1=CC=CC=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2752315.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2752317.png)

![4,4'-[(4-Chlorophenyl)methylene]dimorpholine](/img/structure/B2752319.png)

![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2752322.png)

![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2752329.png)